N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a molecular formula of C13H19N It is a derivative of tetrahydronaphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and a propyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 1-nitro-1,2,3,4-tetrahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another method involves the reductive amination of 1-tetralone with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure hydrogenation and efficient catalysts can significantly enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems, including serotonin, norepinephrine, and dopamine pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-amine: A similar compound with the amine group attached to the second carbon of the naphthalene ring.
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: Another derivative with the propyl group attached to the nitrogen atom and the amine group on the second carbon.
Uniqueness
N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13-14H,2,5,7,9-10H2,1H3 |
InChI Key |
ZCMVISDWWMVJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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